N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
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Overview
Description
N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a complex organic compound that features a fluorophenyl group, a thiophenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the cyclopentylmethylamine derivative, followed by the introduction of the thiophenyl group through a substitution reaction. The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and thiophenyl groups can enhance binding affinity and specificity, while the oxalamide moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.
N1-(2-fluorophenyl)-N2-((1-(furan-3-yl)cyclopentyl)methyl)oxalamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to its analogs
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-14-5-1-2-6-15(14)21-17(23)16(22)20-12-18(8-3-4-9-18)13-7-10-24-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUOEBUYJUCSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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